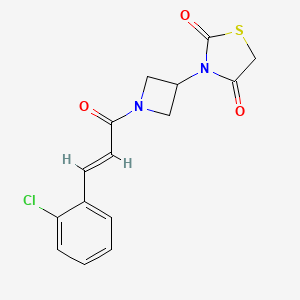

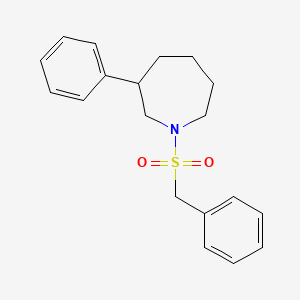

![molecular formula C15H14ClN5 B2989157 2-[4-(3-Chlorophenyl)piperazino]-5-pyrimidinecarbonitrile CAS No. 400082-65-7](/img/structure/B2989157.png)

2-[4-(3-Chlorophenyl)piperazino]-5-pyrimidinecarbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

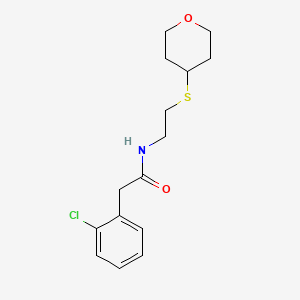

“2-[4-(3-Chlorophenyl)piperazino]-5-pyrimidinecarbonitrile” is an organic compound . It is a derivative of piperazine, a six-membered ring containing two opposing nitrogen atoms .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “2-[4-(3-Chlorophenyl)piperazino]-5-pyrimidinecarbonitrile”, has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[4-(3-Chlorophenyl)piperazino]-5-pyrimidinecarbonitrile” are not explicitly mentioned in the search results .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

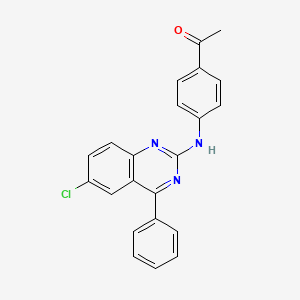

Heteroaromatization and Derivative Synthesis : The synthesis of novel pyrimidine derivatives, including those related to 2-[4-(3-Chlorophenyl)piperazino]-5-pyrimidinecarbonitrile, involves heteroaromatization processes. For example, research on the heteroaromatization with 4-Hydroxycoumarin led to the synthesis of new pyrano[2,3-d]pyrimidines and triazolopyrimidines, demonstrating the versatility of pyrimidine derivatives in chemical synthesis (El-Agrody et al., 2001).

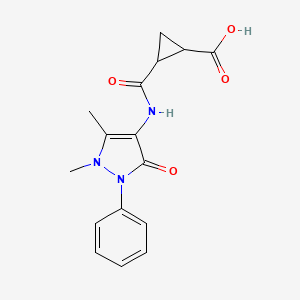

Antimicrobial Applications : Some synthesized pyrimidine derivatives show antimicrobial activity, suggesting potential applications in developing new antimicrobial agents. This aspect of research highlights the potential of pyrimidine derivatives in addressing microbial resistance (El-Agrody et al., 2001).

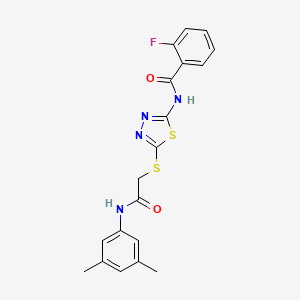

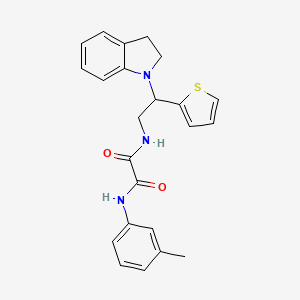

Fluorescent Probes for DNA Detection : Novel benzimidazo[1,2-a]quinolines substituted with piperazine nuclei have been synthesized for potential use as fluorescent probes for DNA detection. This application demonstrates the role of pyrimidine and piperazine derivatives in bioanalytical chemistry, offering tools for studying DNA and possibly diagnosing genetic disorders (Perin et al., 2011).

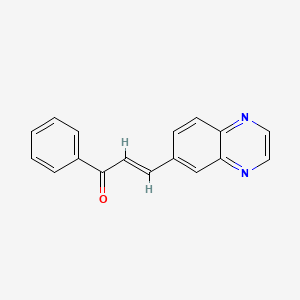

Anticancer Agents : Research into quinoxalinecarbonitrile 1,4-di-N-oxide derivatives, which share structural similarities with the compound of interest, has identified potent anticancer properties in vitro. This highlights the potential therapeutic applications of these compounds in oncology (Ortega et al., 2000).

Safety and Hazards

Zukünftige Richtungen

The future directions for the research and development of “2-[4-(3-Chlorophenyl)piperazino]-5-pyrimidinecarbonitrile” and similar compounds could involve further exploration of their synthesis methods, molecular structure analysis, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards .

Wirkmechanismus

Target of Action

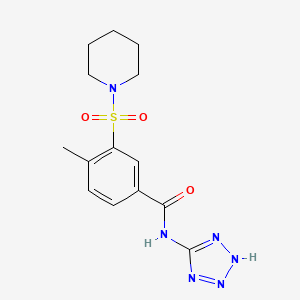

It’s known that piperazine compounds, which are part of the structure of this compound, are generally used as anthelmintic agents . They mediate their action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism .

Mode of Action

Piperazines have been found to act as stimulants as a result of dopaminergic, noradrenergic, and predominantly serotoninergic effects produced in the brain . The majority of pharmacological studies of piperazines have indicated that they produce toxic effects similar to amphetamine and other sympathomimetics .

Biochemical Pathways

Given the stimulant nature of piperazine compounds, it can be inferred that they may influence the dopaminergic, noradrenergic, and serotoninergic pathways in the brain .

Result of Action

Based on the known effects of piperazine compounds, it can be inferred that they may result in the paralysis of parasites, leading to their expulsion from the host body .

Eigenschaften

IUPAC Name |

2-[4-(3-chlorophenyl)piperazin-1-yl]pyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN5/c16-13-2-1-3-14(8-13)20-4-6-21(7-5-20)15-18-10-12(9-17)11-19-15/h1-3,8,10-11H,4-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEUUPNQRVOUMLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NC=C(C=N3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(3-Chlorophenyl)piperazin-1-yl]pyrimidine-5-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-({3-[(2,5-Dioxopyrrolidin-1-yl)methyl]azetidin-1-yl}sulfonyl)phenoxy]acetamide](/img/structure/B2989081.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2989090.png)

![5-Methyl-3-[[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2989094.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-phenoxyacetamide](/img/structure/B2989095.png)

![2-methyl-N-[3-(trifluoromethyl)phenyl]-2-oxiranecarboxamide](/img/structure/B2989097.png)